Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13674385
Molecular Formula: C19H37NO3Si
Molecular Weight: 355.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H37NO3Si |
|---|---|
| Molecular Weight | 355.6 g/mol |
| IUPAC Name | tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3 |
| Standard InChI Key | NBALLXXQBOROKD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C |
Introduction
Molecular Structure and Functional Groups
Core Piperidine Framework
The piperidine ring, a six-membered amine heterocycle, forms the backbone of this compound. Its chair conformation minimizes steric strain, while nitrogen at the 1-position participates in hydrogen bonding and coordination chemistry. The tert-butyloxycarbonyl (Boc) group at this position acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions .
Allyl Substituent at C2
The allyl group (–CH2CH=CH2) at the 2-position introduces a site for subsequent functionalization via olefin metathesis, epoxidation, or radical addition. This unsaturated group enhances molecular flexibility and provides a handle for cross-coupling reactions, as demonstrated in the synthesis of (–)-anaferine analogs .
TBS Ether at C3
The tert-butyldimethylsilyl (TBS) ether at C3 serves as a robust protective group for the hydroxyl moiety. With a bond dissociation energy of ~110 kcal/mol, it resists basic and nucleophilic conditions but cleaves selectively under fluoride-based reagents like tetrabutylammonium fluoride (TBAF). This protection strategy is critical in multi-step syntheses requiring orthogonal deprotection sequences .
Synthesis and Reaction Pathways
Stepwise Assembly
The synthesis typically begins with N-Boc protection of piperidine, followed by sequential functionalization:
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Boc Protection: Piperidine reacts with di-tert-butyl dicarbonate under basic conditions to install the Boc group at N1 .
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Hydroxylation at C3: Directed lithiation at C3, followed by oxidation, yields the tertiary alcohol.
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Silylation: Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole converts the C3 hydroxyl to the TBS ether .
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Allylation at C2: A palladium-catalyzed Tsuji-Trost reaction introduces the allyl group, leveraging the Boc group’s steric bulk to direct regioselectivity .
Stereoselective Variants
Enantioselective routes employ chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazolidinones induce diastereoselectivity during allylation, achieving enantiomeric excesses >90% in related systems .
Applications in Organic Synthesis
Alkaloid Synthesis
This compound serves as a linchpin in constructing piperidine-containing alkaloids. In the total synthesis of (–)-anaferine, the TBS-protected intermediate undergoes ring-closing metathesis to form the macrocyclic core .
Peptide Mimetics
The Boc-protected amine facilitates incorporation into peptide chains, while the TBS ether enables post-assembly modifications. Such derivatives mimic natural peptide turn structures, enhancing proteolytic stability .
Catalytic Applications
Transition metal complexes derived from this compound exhibit activity in asymmetric hydrogenation. The allyl group coordinates to rhodium or iridium centers, inducing chirality transfer during substrate reduction .
Table 2: Synthetic Applications
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